molecular formula C16H20N4 B12735236 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- CAS No. 81746-16-9

1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-

Cat. No.: B12735236
CAS No.: 81746-16-9
M. Wt: 268.36 g/mol
InChI Key: SIHPNJPVHRGBAY-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- is a chemical compound with the molecular formula C₁₆H₁₉N₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a carboxamidine group and a naphthylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- typically involves the reaction of piperazine with 1-naphthylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with cyanamide to form the carboxamidine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazinecarboxamidine derivatives.

Scientific Research Applications

1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- involves its interaction with molecular targets such as enzymes and efflux pumps. The compound can inhibit the activity of efflux pumps in bacteria, leading to increased intracellular concentrations of antibiotics and enhanced antimicrobial efficacy . It also interacts with proteins and enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- can be compared with other similar compounds such as:

    1-(1-Naphthylmethyl)-piperazine: Lacks the carboxamidine group but shares the naphthylmethyl substitution.

    4-(1-Naphthylmethyl)-piperazine-1-carboxamide: Contains a carboxamide group instead of a carboxamidine group.

    1-(1-Naphthylmethyl)-4-phenylpiperazine: Substituted with a phenyl group in addition to the naphthylmethyl group.

The uniqueness of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

81746-16-9

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-(naphthalen-1-ylmethyl)piperazine-1-carboximidamide

InChI

InChI=1S/C16H20N4/c17-16(18)20-10-8-19(9-11-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H3,17,18)

InChI Key

SIHPNJPVHRGBAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=N)N

Origin of Product

United States

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